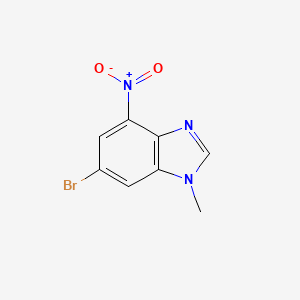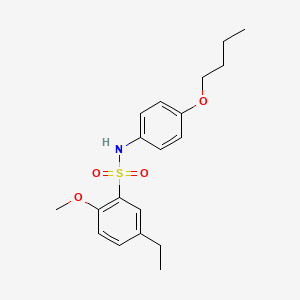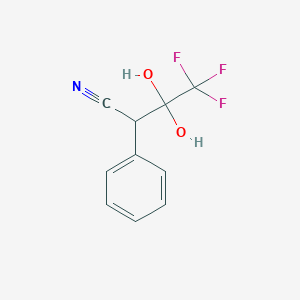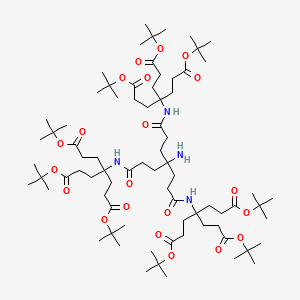
Dendron P5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dendron P5 is a dendritic polymer, a type of macromolecule characterized by its highly branched, tree-like structure. Dendritic polymers, including dendrons and dendrimers, have gained significant attention in recent years due to their unique properties and potential applications in various fields such as nanotechnology, medicine, and materials science. This compound, in particular, is known for its well-defined architecture and multiple functional groups, making it a versatile compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dendron P5 typically involves a step-by-step process known as the divergent method. This method starts with a multifunctional core, to which monomer units are added in successive layers, or generations, to form the dendritic structure. Each generation involves a series of reactions, such as acylation and hydrogenation, to build the dendron layer by layer .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure consistency and scalability. The process involves the use of specialized reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity. The use of click chemistry, a highly efficient and selective synthetic strategy, is also common in the industrial production of dendritic polymers .
化学反応の分析
Types of Reactions
Dendron P5 undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the dendritic structure.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Dendron P5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex macromolecular architectures and nanostructures.
Biology: Employed in the development of biosensors and drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
Medicine: Investigated for its potential in targeted drug delivery, imaging, and diagnostics.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique physical and chemical properties
作用機序
The mechanism of action of Dendron P5 involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, this compound can encapsulate therapeutic agents and release them in a controlled manner at the target site. The dendritic structure allows for high loading capacity and precise control over the release kinetics. Additionally, the multiple functional groups on the surface of this compound can be modified to enhance its interaction with specific biological targets, such as cell receptors or enzymes .
類似化合物との比較
Similar Compounds
Polyamidoamine (PAMAM) Dendrimers: Known for their well-defined structure and biocompatibility, commonly used in drug delivery and gene therapy.
Polypropylene Imine (PPI) Dendrimers: Characterized by their nitrogen-rich structure, used in catalysis and materials science.
Bis-MPA Dendrimers: Based on 2,2-bismethylolpropionic acid, used in biomedical applications and as scaffolds for functional materials
Uniqueness of Dendron P5
This compound stands out due to its unique combination of structural precision, multiple functional groups, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and its compatibility with different synthetic strategies make it a valuable compound in both research and industrial settings .
特性
分子式 |
C76H134N4O21 |
|---|---|
分子量 |
1439.9 g/mol |
IUPAC名 |
ditert-butyl 4-[[4-amino-7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate |
InChI |
InChI=1S/C76H134N4O21/c1-64(2,3)93-55(84)31-43-74(44-32-56(85)94-65(4,5)6,45-33-57(86)95-66(7,8)9)78-52(81)28-40-73(77,41-29-53(82)79-75(46-34-58(87)96-67(10,11)12,47-35-59(88)97-68(13,14)15)48-36-60(89)98-69(16,17)18)42-30-54(83)80-76(49-37-61(90)99-70(19,20)21,50-38-62(91)100-71(22,23)24)51-39-63(92)101-72(25,26)27/h28-51,77H2,1-27H3,(H,78,81)(H,79,82)(H,80,83) |
InChIキー |
RRBIOJFSKVLGLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


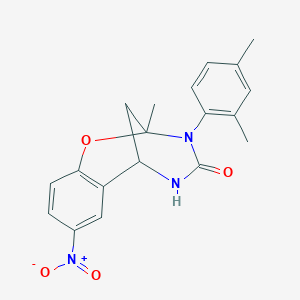
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
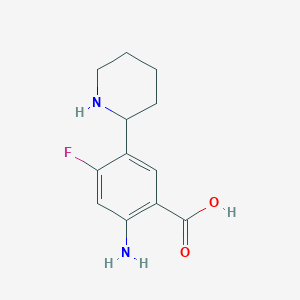
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
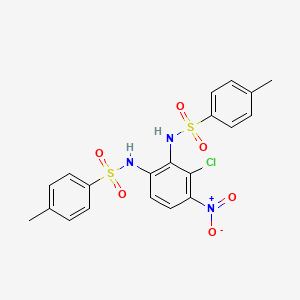
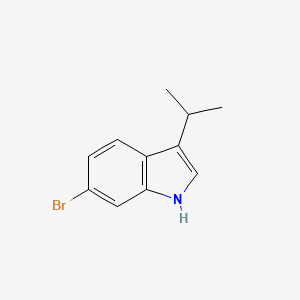
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
